Enzymatic Isomerization Resistance in PaPAM Assays
In head-to-head PaPAM-catalyzed biotransformation assays, 3-((4-Nitrophenyl)amino)propanoic acid (rac-β-(4-nitrophenyl)alanine) exhibited a complete lack of conversion (relative molar fraction x2 = 1.00), whereas the unsubstituted β-phenylalanine analog (rac-2a) was converted to 70% (x2 = 0.70) and the 2-nitrophenyl analog (rac-2j) to 85% (x2 = 0.85) under identical conditions [1]. The para-nitro substituent renders the compound entirely inert to the mutase activity of PaPAM, in stark contrast to ortho-nitro, fluoro, and chloro analogs which undergo smooth to moderate conversion [1].
| Evidence Dimension | Conversion by phenylalanine 2,3-aminomutase (PaPAM) |
|---|---|
| Target Compound Data | x2 = 1.00 (no conversion) |
| Comparator Or Baseline | β-phenylalanine (rac-2a): x2 = 0.70; β-(2-nitrophenyl)alanine (rac-2j): x2 = 0.85; β-(4-fluorophenyl)alanine (rac-2f): x2 = 0.76 |
| Quantified Difference | Target compound shows 0% conversion vs. 15-30% conversion for comparators |
| Conditions | PaPAM enzyme, 20 h reaction, pH 7-9, (NH4)2CO3 buffer, relative molar fractions determined by 1H-, 19F-NMR [1] |
Why This Matters
This property is critical for researchers using PaPAM for kinetic resolutions; the compound serves as an inert negative control or as a stable, non-interfering β-arylalanine building block in enzymatic cascades where other analogs would be consumed.
- [1] Varga, A.; Bánóczi, G.; Nagy, B.; Bencze, L.C.; Toşa, M.I.; Gellért, Á.; Irimie, F.D.; Rétey, J.; Poppe, L.; Paizs, C. Influence of the aromatic moiety in α- and β-arylalanines on their biotransformation with phenylalanine 2,3-aminomutase from Pantoea agglomerans. RSC Adv. 2016, 6, 56412–56420. DOI: 10.1039/C6RA02964G. View Source
